molecular formula C17H16BrNO B1292409 4-Azetidinomethyl-4'-bromobenzophenone CAS No. 898756-43-9

4-Azetidinomethyl-4'-bromobenzophenone

Cat. No. B1292409
CAS RN: 898756-43-9
M. Wt: 330.2 g/mol
InChI Key: XJINXCZGPAMISD-UHFFFAOYSA-N
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Description

4-Azetidinomethyl-4'-bromobenzophenone is a compound that can be inferred to have a bromophenone moiety and an azetidine ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for this compound.

Synthesis Analysis

The synthesis of complex brominated compounds can involve the use of bromine-generating catalysts, as seen in the study of a bromo-capped diruthenium(i,i) complex which generates bromine in situ for bromination reactions . This suggests that similar catalytic systems could potentially be employed in the synthesis of this compound, particularly for introducing the bromine atom onto the benzophenone framework.

Molecular Structure Analysis

The molecular structure of this compound would likely feature a four-membered azetidine ring attached to a benzophenone core, which is further substituted with a bromine atom. The presence of such functional groups can significantly influence the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

The reactivity of brominated compounds is well-documented, with bromine acting as a good leaving group or electrophile in various chemical reactions. For instance, bromophenol derivatives have been shown to act as inhibitors for carbonic anhydrase, indicating that brominated aromatic compounds can have significant biological activity . This suggests that this compound could also participate in similar biological interactions or chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its bromophenone and azetidine components. Bromophenols are known to have distinct inhibitory effects on enzymes like carbonic anhydrase , which could imply potential biological applications for the compound . The azetidine ring could confer rigidity and a degree of strain to the molecule, affecting its reactivity and physical properties.

Scientific Research Applications

Novel Brominated Flame Retardants

Occurrence and Risks : A critical review highlighted the occurrence of novel brominated flame retardants (NBFRs) in various environments, emphasizing the need for more research on their occurrence, environmental fate, and toxicity. The study identified large knowledge gaps for many NBFRs, underscoring the importance of optimized analytical methods and further research on indoor environments, emission sources, and potential leaching of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Concentrations and Toxicology of Brominated Phenols

2,4,6-Tribromophenol : This review summarized studies on 2,4,6-Tribromophenol, a widely produced brominated phenol, from an environmental perspective. The review covered concentrations in the environment and humans, toxicokinetics, and toxicodynamics, revealing gaps in current knowledge about this chemical (Koch & Sures, 2018).

Analytical Methods in Determining Antioxidant Activity

Review of Antioxidant Capacity Tests : This review critically presented the most important tests used to determine the antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, among others. It discussed the detection mechanisms, applicability, advantages, and disadvantages of these methods, contributing to the field of antioxidant analysis (Munteanu & Apetrei, 2021).

Polyphenols and Human Health

Health Benefits of Polyphenols : Research on polyphenols, an abundant component of the human diet found in plant food, has shown anticarcinogenic effects and potential to prevent cardiovascular diseases. This review emphasized the need for further research on the molecular mechanism of action of polyphenols and their application to human health, indicating a broad interest in the health implications of natural compounds (Kondratyuk & Pezzuto, 2004).

Safety and Hazards

While specific safety data for 4-Azetidinomethyl-4’-bromobenzophenone is not available, general precautions for handling similar compounds include avoiding skin and eye contact, avoiding inhalation or ingestion, and using the compound only in well-ventilated areas .

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c18-16-8-6-15(7-9-16)17(20)14-4-2-13(3-5-14)12-19-10-1-11-19/h2-9H,1,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJINXCZGPAMISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642798
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898756-43-9
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](4-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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